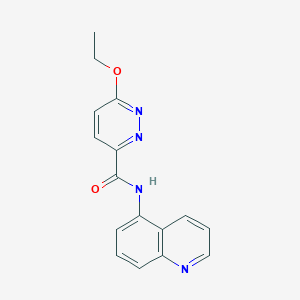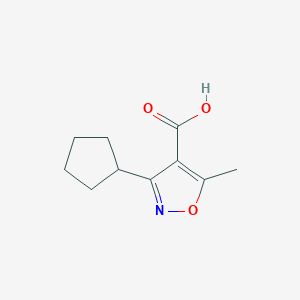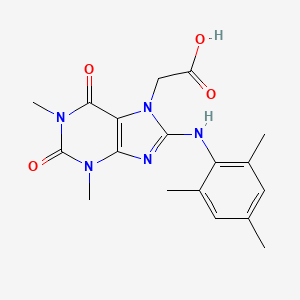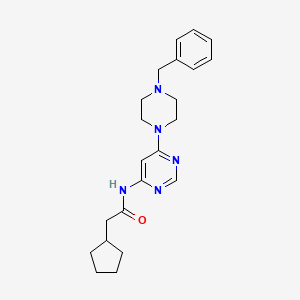![molecular formula C8H11F2NO2 B2452148 1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one CAS No. 2196078-80-3](/img/structure/B2452148.png)
1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one, also known as AZD-1775, is a small molecule inhibitor that has been extensively studied for its potential application in cancer treatment. It is a selective inhibitor of the checkpoint kinase 1 (CHK1) enzyme, which plays a crucial role in the DNA damage response pathway. Inhibition of CHK1 by AZD-1775 has been shown to sensitize cancer cells to DNA-damaging agents, leading to increased cell death.
Mécanisme D'action
CHK1 is a key enzyme in the DNA damage response pathway, which is activated in response to DNA damage caused by radiation or chemotherapy drugs. CHK1 helps to prevent the replication of damaged DNA, allowing time for the DNA to be repaired before cell division occurs. Inhibition of CHK1 by 1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one prevents this protective mechanism, leading to increased cell death.
Biochemical and physiological effects:
1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to increased apoptosis. In addition, 1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one has been shown to enhance the anti-tumor activity of radiation and chemotherapy drugs in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one is its selectivity for cancer cells, which makes it a promising candidate for combination therapy with other cancer treatments. However, one limitation of 1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one is its potential to induce resistance in cancer cells over time. This highlights the need for further research to identify strategies to overcome this limitation.
Orientations Futures
There are several future directions for research on 1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one. One area of interest is the identification of biomarkers that can predict response to 1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one treatment. Another area of interest is the development of combination therapies with other cancer treatments to enhance the anti-tumor activity of 1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one in cancer patients.
Méthodes De Synthèse
1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one is a synthetic compound that can be prepared using a multistep synthesis process. The synthesis starts with the preparation of 2,2-difluoroethanol, which is then used to prepare the key intermediate 3-(2,2-difluoroethoxy)azetidin-1-amine. This intermediate is then reacted with prop-2-enoyl chloride to yield the final product, 1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one.
Applications De Recherche Scientifique
1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one has been extensively studied for its potential application in cancer treatment. It has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy drugs, leading to increased cell death. This makes it a promising candidate for combination therapy with other cancer treatments.
Propriétés
IUPAC Name |
1-[3-(2,2-difluoroethoxy)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2NO2/c1-2-8(12)11-3-6(4-11)13-5-7(9)10/h2,6-7H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOOEEZNGZLAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2452068.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2452069.png)
![[(3S,4R)-1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2452071.png)



![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2452081.png)


![6-chloro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B2452085.png)
![1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2452086.png)
![7,7-Difluorospiro[3.5]nonan-2-ol](/img/structure/B2452087.png)
